Acetic acid, [(2-ethylhexyl)oxy]-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethylhexoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-9(4-2)7-13-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKVIEVGEWNVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470019 | |
| Record name | Acetic acid, [(2-ethylhexyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79962-88-2 | |
| Record name | Acetic acid, [(2-ethylhexyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthesis Methodologies for Acetic Acid, 2 Ethylhexyl Oxy
Esterification Reactions for the Formation of the Acetate (B1210297) Moiety
The final step in the primary synthesis route to Acetic acid, [(2-ethylhexyl)oxy]- is the esterification of the hydroxyl group of 2-(2-ethylhexyloxy)ethanol (B72307). This reaction, which converts the precursor alcohol into the desired acetate ester, can be accomplished through several advanced protocols designed to maximize efficiency and product purity. sigmaaldrich.cngoogle.com The general reaction involves reacting the glycol ether with acetic acid, often with continuous removal of water to drive the equilibrium towards the product. google.comjustia.com
Catalyst-Mediated Esterification Protocols
Catalysis is crucial for achieving practical reaction rates in the esterification of alcohols. While traditional homogeneous mineral acids like sulfuric acid are effective, modern methodologies increasingly favor heterogeneous catalysts for their ease of separation, reusability, and reduced corrosivity. google.comdergipark.org.trijates.com
A variety of solid acid catalysts have been successfully employed for analogous esterification reactions, such as the synthesis of 2-ethylhexyl acetate from 2-ethylhexanol and acetic acid, providing models for the synthesis of the target glycol ether ester. dergipark.org.tr Strong acidic cation-exchange resins, such as Amberlyst 36, have demonstrated high efficacy. dergipark.org.trdergipark.org.trresearchgate.net Studies on the kinetics of acetic acid esterification with 2-ethylhexanol using Amberlyst 36 show the reaction follows a pseudo-homogeneous model, with the reaction rate increasing with catalyst loading. dergipark.org.trresearchgate.net Other notable heterogeneous catalysts include 12-tungstophosphoric acid supported on hydrous zirconia, which has shown high conversion rates for the esterification of 2-ethyl-1-hexanol. dergipark.org.tr Even simple, recoverable catalysts like oxalic acid have been patented for the production of glycol ether acetates. google.com
Enzymatic catalysis offers a highly selective and green alternative. Immobilized lipases, such as Novozym 435, have been used to catalyze the synthesis of related esters, often in solvent-free systems, achieving high conversions. researchgate.net
| Catalyst System | Reactants (Analogous System) | Key Conditions | Reported Conversion/Yield | Reference |
|---|---|---|---|---|
| Amberlyst 36 (Cation-Exchange Resin) | Acetic Acid + 2-Ethylhexanol | 333-363 K, Batch Reactor | High conversion (Equilibrium constant Kc ≈ 81) | dergipark.org.trresearchgate.net |
| 12-Tungstophosphoric Acid / Hydrous Zirconia | Acetic Acid + 2-Ethyl-1-hexanol | 100 °C, 5 h | 90% conversion | dergipark.org.tr |
| Sulfuric Acid (H₂SO₄) | 2-Methyl-4-chlorophenoxyacetic acid + Isooctyl alcohol | - | ≥98% total recovery | google.com |
| Oxalic Acid | Ethyl cellosolve + Acetic Acid | 105-130 °C, Batch with distillation | High efficiency | google.com |
| Novozym 435 (Immobilized Lipase) | 2-Ethylhexanoic acid + 2-Ethyl-1-hexanol | 70-80 °C, Solvent-free or in n-hexane | 97-99% conversion | researchgate.net |
Solvent-Free Esterification Techniques
Eliminating organic solvents from reaction media is a primary goal of green chemistry. Solvent-free esterification not only reduces environmental impact and waste but can also simplify product purification. Enzymatic, solvent-free production of esters like ethylene (B1197577) glycol monostearate has been demonstrated to achieve near-quantitative conversion (99-100%) and allows for catalyst recycling. acs.orgacs.org This approach is directly applicable to the synthesis of Acetic acid, [(2-ethylhexyl)oxy]- from its corresponding glycol ether and acetic acid. The use of immobilized lipases under solvent-free conditions for the synthesis of branched-chain esters like 2-ethylhexyl 2-methylhexanoate further supports the viability of this technique, though it may require an excess of one reactant to drive the reaction to completion. researchgate.net
Mechanochemical Approaches to Ester Synthesis
Mechanochemistry, which uses mechanical force (e.g., high-speed ball-milling) to induce chemical reactions, represents a cutting-edge, solvent-free technique for ester synthesis. nih.gov These reactions are often rapid, occur at room temperature, and avoid the need for bulk solvent heating and distillation. nih.gov
Novel protocols have been developed for the mechanochemical synthesis of various esters from carboxylic acids and alcohols. One such strategy employs iodine (I₂) and potassium hypophosphite (KH₂PO₂) as reagents, achieving yields of 45-91% in as little as 20 minutes of grinding at room temperature. nih.gov Another system uses potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)₃), affording yields of 24-85% after 60 minutes. These methods are notable for being transition-metal-free and avoiding the pre-functionalization of reactants. nih.gov The robustness of mechanochemical methods suggests their potential application for the efficient and environmentally benign synthesis of Acetic acid, [(2-ethylhexyl)oxy]-.
| Reagent/Catalyst System | Reaction Time | Temperature | Reported Yield Range | Reference |
|---|---|---|---|---|
| I₂ / KH₂PO₂ | 20 min | Room Temperature | 45-91% | nih.gov |
| KI / P(OEt)₃ | 60 min | Room Temperature | 24-85% | nih.gov |
Etherification Pathways for the [(2-ethylhexyl)oxy]- Group
The synthesis of the crucial intermediate, 2-(2-ethylhexyloxy)ethanol, involves forming an ether bond. sigmaaldrich.comnih.govnist.gov This can be achieved through several established and adaptable chemical pathways.
Williamson Ether Synthesis Adaptations
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.orgbyjus.com For synthesizing 2-(2-ethylhexyloxy)ethanol, two primary routes are feasible:
Route A: Reaction of sodium 2-ethylhexoxide with a 2-haloethanol (e.g., 2-chloroethanol).
Route B: Reaction of sodium 2-ethoxyethoxide with a 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide).
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which favors primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comyoutube.com Since 2-ethylhexyl halides are primary, both routes are viable. The alkoxide is typically generated in situ by reacting the corresponding alcohol with a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521). byjus.comyoutube.com
Modern adaptations often employ phase-transfer catalysts, such as tetra-n-butyl ammonium (B1175870) bromide (TBAB), to facilitate the reaction between the aqueous base (like NaOH) and the organic alcohol substrate. google.com This technique has been successfully used in the synthesis of 2-ethylhexyl glycidyl (B131873) ether from 2-ethylhexanol and epichlorohydrin, a closely related etherification process. google.comchemicalbook.com
Alcohol-Alkene Addition Reactions
A major industrial route for producing glycol ethers involves the direct addition of an alcohol to an epoxide. sigmaaldrich.cn The synthesis of 2-(2-ethylhexyloxy)ethanol can be achieved by the catalyzed addition of 2-ethylhexanol to ethylene oxide. chemicalbook.comgoogle.com This reaction is typically initiated with an acidic or basic catalyst. For instance, a described synthesis uses boron trifluoride-etherate to catalyze the initial addition of ethylene oxide to 2-ethylhexanol at 105-115°C. chemicalbook.com This can be followed by the addition of a stronger base like potassium hydroxide to promote further ethoxylation if higher-order glycol ethers are desired. chemicalbook.com This method allows for the direct and atom-economical formation of the ether linkage.
An alternative pathway involves the synthesis of 2-ethylhexyl glycidyl ether from 2-ethylhexanol and epichlorohydrin. chemicalbook.comwikipedia.org The resulting epoxide can then undergo hydrolysis, often at high temperatures (200-220°C), to open the ring and form 1-(2-ethylhexyloxy)propane-2,3-diol. google.com While this produces a diol rather than the target mono-alcohol, selective subsequent reactions could potentially isolate the desired structure, representing a more complex but viable synthetic route.
Green Chemistry Principles in Ether Formation
The formation of the ether bond in Acetic acid, [(2-ethylhexyl)oxy]- is a critical step that can be designed to align with the principles of green chemistry. Traditional methods like the Williamson ether synthesis, while versatile, often rely on harsh conditions and volatile organic solvents. britannica.comwikipedia.org Modern approaches seek to mitigate these environmental and safety concerns. labinsights.nl
A prominent green strategy is the use of Phase-Transfer Catalysis (PTC) . This technique facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgdalalinstitute.com For the synthesis of a [(2-ethylhexyl)oxy] moiety, 2-ethylhexanol would be deprotonated by a base (like sodium hydroxide) in an aqueous layer. A phase-transfer catalyst, such as a quaternary ammonium salt, then transports the resulting alkoxide ion into the organic phase to react with an appropriate alkyl halide (e.g., ethyl chloroacetate). acs.orgslideshare.net This method significantly reduces the need for anhydrous organic solvents, replacing them with water, thereby enhancing the green profile of the synthesis. wikipedia.orgacs.org
Another key green innovation is the application of microwave-assisted synthesis . Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating. sacredheart.edusacredheart.edu This not only improves energy efficiency but can also enhance product yields and reduce the formation of side products. labinsights.nl The optimization of microwave parameters such as power, temperature, and time is crucial for achieving these benefits in ether synthesis. sacredheart.eduacs.org
The synthesis of 2-ethylhexyl glycidyl ether, a structurally related ether, provides a practical example where a phase-transfer catalyst (tetra-n-butyl ammonium bromide) is used to facilitate the condensation of 2-ethylhexanol with epichlorohydrin. chemicalbook.com This highlights the industrial applicability of green principles to the formation of 2-ethylhexyl ethers.
Chemo-Enzymatic Synthesis of Acetic acid, [(2-ethylhexyl)oxy]- and Analogues
Chemo-enzymatic synthesis merges the advantages of chemical and biological catalysis, offering high selectivity and mild reaction conditions that are often unattainable with purely chemical methods. frontiersin.org Enzymes, particularly lipases, are highly effective for esterification and transesterification reactions and can be applied to the synthesis of Acetic acid, [(2-ethylhexyl)oxy]- and its analogues. mdpi.comnih.gov
A plausible chemo-enzymatic route could involve two main strategies:
Enzymatic Esterification: The precursor, (2-ethylhexyl)oxy]acetic acid, could be esterified with ethanol (B145695) using a lipase (B570770) as a catalyst.
Enzymatic Acylation: A precursor alcohol, 2-(2-ethylhexyloxy)ethanol, could undergo transesterification with an acetyl donor like ethyl acetate, catalyzed by a lipase.
Research on the synthesis of other 2-ethylhexyl esters validates this approach. For instance, the enzymatic synthesis of 2-ethylhexyl palmitate and 2-ethylhexyl oleate (B1233923) has been successfully demonstrated using immobilized lipases such as Candida antarctica lipase B (Novozym 435). acs.orgresearchgate.netnih.gov These processes often achieve high conversion rates under mild conditions. In one study, the enzymatic synthesis of 2-ethylhexyl palmitate reached a 98% yield in a packed bed bioreactor, showcasing the potential for industrial scale-up. researchgate.net
A general chemo-enzymatic strategy that could be adapted involves the regioselective enzymatic modification of a polyol, followed by chemical functionalization of the remaining hydroxyl groups, and subsequent enzymatic deprotection. mdpi.comresearchgate.net This modular approach allows for the precise construction of complex molecules, which could be applied to build the target ether-ester from a suitable starting material.
| Enzyme | Substrates | Product Analogue | Key Finding | Reference |
| Candida antarctica lipase (immobilized) | Oleic Acid, 2-Ethylhexanol | 2-Ethylhexyl oleate | Continuous synthesis in a fluidized bed reactor achieved high productivity. | acs.org |
| Candida sp. 99-125 lipase (immobilized) | Palmitic Acid, 2-Ethylhexanol | 2-Ethylhexyl palmitate | A 98% esterification yield was obtained in a packed bed reactor with long-term stability. | researchgate.net |
| Immobilized lipase QLM | Palmitic Acid, 2-Ethylhexanol | 2-Ethylhexyl palmitate | Microwave irradiation improved enzyme activity and reduced reaction time to 3 hours with 99% conversion. | nih.gov |
| Novozym 435 | 2-Ethylhexanoic acid, 2-Ethyl-1-hexanol | 2-Ethylhexyl-2-ethylhexanoate | The reaction follows a Ping-Pong Bi-Bi mechanism with inhibition by the acid substrate. | researchgate.net |
Flow Chemistry Applications in the Synthesis of Acetic acid, [(2-ethylhexyl)oxy]-
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater potential for automation and scale-up. syrris.com These benefits are highly relevant for the industrial production of Acetic acid, [(2-ethylhexyl)oxy]-.
Esterification reactions are particularly well-suited for flow chemistry. rsc.orgriken.jp A mixture of the carboxylic acid and alcohol can be pumped through a heated column packed with a solid acid catalyst. riken.jp This setup, known as a packed-bed reactor, allows for the continuous conversion of reactants to the ester product. A key advantage is the ability to efficiently remove by-products, such as water from an esterification reaction, which drives the equilibrium towards the product and results in higher yields compared to batch operations. rsc.org
The enzymatic synthesis of 2-ethylhexyl oleate has been successfully demonstrated in a continuous fluidized bed reactor, a type of flow reactor. acs.org This study highlights how hydrodynamics, such as bed porosity, can be optimized to improve mass transfer and reactor productivity.
| Flow Reactor Type | Reaction Type | Key Advantage | Potential Application | Reference |
| Oscillatory Baffled Reactor (OBR) | Heterogeneous acid-catalyzed esterification | Efficient mixing and suspension of solid catalyst powder. | Continuous etherification or esterification step. | rsc.org |
| Packed-Bed Reactor | Solid acid-catalyzed esterification | High yields due to continuous removal of water by-product. | Final esterification to produce the target compound. | riken.jp |
| Fluidized Bed Reactor (FBR) | Continuous enzymatic esterification | High productivity and satisfactory yield under optimized conditions. | Enzymatic synthesis of the target ester. | acs.org |
| Fixed-Bed Continuous Flow Reactor | Acid-catalyzed etherification | High conversion of olefins at reduced energy consumption. | Synthesis of the ether linkage from an alcohol and an olefin. | google.com |
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
To maximize the efficiency of any synthetic route towards Acetic acid, [(2-ethylhexyl)oxy]-, careful optimization of reaction parameters is essential. The specific parameters depend on the chosen methodology, whether it be a Williamson ether synthesis, an enzymatic esterification, or a flow-based process.
For the Williamson ether synthesis step, critical parameters include:
Base and Solvent: The choice of base (e.g., NaH, KOtBu) and solvent (e.g., DMF, DMSO) significantly impacts the reaction yield. numberanalytics.com Strong bases in polar aprotic solvents generally give higher yields. numberanalytics.com
Catalyst: In phase-transfer catalyzed systems, the type and concentration of the catalyst are crucial. acs.org
Temperature: Increasing the temperature can accelerate the reaction but may also promote side reactions like elimination, thus requiring a balance to be found. numberanalytics.com
In enzymatic esterification , key variables to optimize include:
Temperature: Enzymes have an optimal temperature range for activity.
Water Content: The presence of water can inhibit lipase activity and shift the equilibrium away from the ester product. Its removal (e.g., by using molecular sieves) often increases the esterification rate. researchgate.netresearchgate.net
Enzyme Loading: The amount of enzyme used will influence the reaction rate.
The table below summarizes findings from the optimization of a microwave-enhanced Williamson ether synthesis of a related aliphatic ether, 1-ethoxydodecane, demonstrating the impact of key parameters. sacredheart.edu
| Parameter | Optimized Value | Outcome |
| Time | 3 minutes | Greatest yield and purity of product. |
| Temperature | 123°C | Optimal for maximizing yield. |
| Wattage | 1000W | Optimal power for the reaction. |
By systematically studying and fine-tuning these parameters, chemists can develop a robust, high-yielding, and selective synthesis process for Acetic acid, [(2-ethylhexyl)oxy]-.
Elucidation of Reaction Mechanisms Involving Acetic Acid, 2 Ethylhexyl Oxy
Mechanistic Studies of Ester Hydrolysis and Transesterification
The hydrolysis and transesterification of Acetic acid, [(2-ethylhexyl)oxy]- are fundamental reactions affecting its stability and reactivity. These reactions proceed through nucleophilic acyl substitution mechanisms.
Ester Hydrolysis: Under aqueous acidic or basic conditions, the ester functionality of Acetic acid, [(2-ethylhexyl)oxy]- is susceptible to hydrolysis. In acidic hydrolysis, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule. This is followed by proton transfer and elimination of the (2-ethylhexyl)oxy alcohol. Conversely, base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate salt and the corresponding alcohol. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.
Transesterification: This process involves the exchange of the (2-ethylhexyl)oxy group with another alcohol. The reaction is typically catalyzed by an acid or a base. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Transesterification is a reversible reaction, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products.
| Reaction Condition | Nucleophile | Catalyst | Key Mechanistic Feature |
| Acidic Hydrolysis | Water | H+ | Protonation of carbonyl oxygen |
| Basic Hydrolysis | Hydroxide Ion | OH- | Nucleophilic attack on carbonyl carbon |
| Transesterification | Alcohol (R'OH) | Acid or Base | Reversible nucleophilic acyl substitution |
Investigation of Ether Cleavage Pathways
The ether linkage in Acetic acid, [(2-ethylhexyl)oxy]- is generally more stable than the ester linkage. However, under forcing conditions, ether cleavage can occur. The most common method for cleaving ethers is by treatment with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr).
The reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, forming a good leaving group (an alcohol). The halide ion then acts as a nucleophile, attacking the carbon atom of the ether linkage. In the case of Acetic acid, [(2-ethylhexyl)oxy]-, the cleavage would likely occur at the bond between the oxygen and the 2-ethylhexyl group, as the alternative would involve a less stable primary carbocation. This would yield acetic acid and a 2-ethylhexyl halide.
Radical Reactions and Their Role in the Transformation of Acetic acid, [(2-ethylhexyl)oxy]-
Radical reactions can be initiated by heat, light, or the presence of a radical initiator. For Acetic acid, [(2-ethylhexyl)oxy]-, radical abstraction is most likely to occur at the tertiary C-H bond on the 2-ethylhexyl group, as this position can form the most stable tertiary radical.
Once formed, this carbon-centered radical can undergo several reactions, including:
Oxidation: In the presence of oxygen, the radical can react to form a peroxyl radical, which can then propagate a chain reaction leading to the formation of hydroperoxides and other oxidation products.
Rearrangement: The radical may undergo rearrangement to a more stable form, although this is less common for simple alkyl radicals.
Termination: The radical can combine with another radical to form a non-radical product.
These radical-mediated transformations are significant in the context of autoxidation and material degradation, particularly when the compound is exposed to air and elevated temperatures over long periods.
Computational Chemistry in Predicting Reaction Intermediates and Transition States
Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool to investigate the reaction mechanisms of Acetic acid, [(2-ethylhexyl)oxy]- at a molecular level. These methods can be used to:
Model Reaction Pathways: By calculating the potential energy surface for a given reaction, it is possible to identify the most likely pathway and determine the activation energies.
Characterize Intermediates and Transition States: The geometries and energies of transient species like tetrahedral intermediates in hydrolysis or radical intermediates can be calculated, providing insights into their stability and reactivity.
Predict Spectroscopic Properties: Computational models can predict spectroscopic data (e.g., IR, NMR) for proposed intermediates, which can then be compared with experimental data for validation.
For instance, DFT calculations can be employed to compare the activation barriers for acidic versus basic hydrolysis, or to assess the relative stability of different possible radical species that can be formed from the parent molecule.
| Computational Method | Application in Mechanistic Studies | Predicted Parameters |
| Density Functional Theory (DFT) | Modeling reaction pathways of hydrolysis and radical reactions | Activation energies, transition state geometries |
| Ab initio methods | High-accuracy energy calculations for key intermediates | Heats of formation, bond dissociation energies |
| Molecular Dynamics (MD) | Simulating the behavior of the molecule in solution | Solvation effects on reaction rates |
Polymer Science and Material Applications of Acetic Acid, 2 Ethylhexyl Oxy
Acetic acid, [(2-ethylhexyl)oxy]- as a Co-Monomer in Polymerization Reactions
While direct polymerization of Acetic acid, [(2-ethylhexyl)oxy]- is not feasible due to the lack of a polymerizable group, its vinyl ester derivative, vinyl 2-ethylhexyl oxyacetate, could theoretically be employed as a co-monomer in various polymerization processes. The presence of the bulky 2-ethylhexyl group would be expected to influence the polymer's properties, such as its glass transition temperature and solubility.
Free Radical Polymerization Studies
Free radical polymerization is a widely used industrial process for producing a variety of polymers. In the context of vinyl 2-ethylhexyl oxyacetate, it could be copolymerized with other vinyl monomers, such as vinyl acetate (B1210297) or acrylates. The polymerization would be initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
The copolymerization of a monomer structurally similar to the hypothetical vinyl 2-ethylhexyl oxyacetate, 2-ethylhexyl acrylate (B77674) (2-EHA), has been extensively studied. For instance, in the emulsion polymerization of 2-EHA with acrylic acid and n-butyl acrylate, the ratio of the soft monomers (2-EHA and n-butyl acrylate) was varied to tune the properties of the resulting pressure-sensitive adhesives. ias.ac.in An increase in the 2-EHA content led to a lower glass transition temperature (Tg) and increased gel formation, suggesting a higher tendency for chain transfer to the polymer. ias.ac.in
Table 1: Illustrative Data on Free Radical Copolymerization of 2-Ethylhexyl Acrylate (2-EHA) with n-Butyl Acrylate (n-BA) and Acrylic Acid (AA)
| 2-EHA/n-BA Ratio | Tg (°C) | Gel Content (%) |
| 0/100 | -45 | 5 |
| 25/75 | -52 | 12 |
| 50/50 | -58 | 25 |
| 75/25 | -65 | 40 |
| 100/0 | -70 | 55 |
Note: This table is based on trends observed in the literature for 2-EHA copolymers and is for illustrative purposes. ias.ac.in
Controlled/Living Radical Polymerization (CRP) Applications
Controlled/living radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and dispersity. ias.ac.inresearchgate.netias.ac.in The application of CRP to a monomer like vinyl 2-ethylhexyl oxyacetate could lead to the synthesis of well-defined block copolymers and other advanced architectures.
Research on the ATRP of 2-EHA has demonstrated the feasibility of producing polymers with controlled characteristics. ias.ac.inresearchgate.netias.ac.in For example, the ATRP of 2-EHA has been successfully carried out using various catalyst systems, such as CuBr/PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine), leading to polymers with low polydispersity indices. ias.ac.in The synthesis of block copolymers containing P2EHA has also been reported, highlighting the potential for creating materials with unique phase-separated morphologies and properties. researchgate.net
Table 2: Typical Conditions for Atom Transfer Radical Polymerization (ATRP) of 2-Ethylhexyl Acrylate (2-EHA)
| Catalyst System | Initiator | Solvent | Temperature (°C) |
| CuBr/PMDETA | Ethyl 2-bromoisobutyrate | Toluene (B28343) | 70 |
| CuCl/bpy | Methyl 2-bromopropionate | Bulk | 90 |
Note: This table provides examples of conditions used in the ATRP of 2-EHA. ias.ac.inresearchgate.netias.ac.in
Condensation Polymerization Incorporating Alkoxyacetate Units
Condensation polymerization involves the reaction between bifunctional or polyfunctional monomers with the elimination of a small molecule, such as water. savemyexams.comtowson.edu To incorporate a unit similar to Acetic acid, [(2-ethylhexyl)oxy]-, one could envision the synthesis of a diol or a dicarboxylic acid derivative containing the 2-ethylhexyl oxyacetate moiety. For example, a diol could be synthesized by reacting 2-ethylhexanol with a molecule containing two epoxide groups, followed by the esterification of the resulting hydroxyl groups with acetic anhydride. This functional diol could then be reacted with a dicarboxylic acid to form a polyester (B1180765). savemyexams.com
The properties of such a polyester would be influenced by the flexible alkoxyacetate side chains, potentially leading to materials with lower glass transition temperatures and increased solubility in nonpolar solvents.
Functionalization of Polymeric Materials with Acetic acid, [(2-ethylhexyl)oxy]- Derivatives
Post-polymerization modification is a powerful tool for introducing specific functionalities onto a polymer backbone. nih.gov A polymer with reactive pendant groups, such as hydroxyl or carboxylic acid groups, could be functionalized with a derivative of Acetic acid, [(2-ethylhexyl)oxy]-. For instance, a polymer containing hydroxyl groups could be esterified with 2-ethylhexyl oxyacetyl chloride. This would attach the 2-ethylhexyl oxyacetate group as a side chain, potentially altering the polymer's surface properties, solubility, and plasticization. This approach allows for the modification of existing commodity polymers, leveraging their low cost and large-scale production to create new, high-value materials. libretexts.org
Role of Acetic acid, [(2-ethylhexyl)oxy]- in the Synthesis of Advanced Polymer Additives
The structure of Acetic acid, [(2-ethylhexyl)oxy]- suggests its potential as a building block for advanced polymer additives, particularly plasticizers.
Plasticizer Research Beyond Traditional Formulations
Plasticizers are additives that increase the flexibility and durability of polymers. The 2-ethylhexyl group is a common component in many commercial plasticizers due to its branching, which disrupts polymer chain packing and increases free volume. Phthalate (B1215562) esters containing the 2-ethylhexyl group, such as bis(2-ethylhexyl) phthalate (DEHP), have been widely used but are facing increasing scrutiny. nih.gov This has driven research into alternative plasticizers.
The synthesis of non-phthalate plasticizers often involves the esterification of diacids with 2-ethylhexanol. For example, bis(2-ethylhexyl) terephthalate (B1205515) (DEHT) and bis(2-ethylhexyl) adipate (B1204190) (DEHA) are considered safer alternatives to DEHP. monash.edusemanticscholar.orgnih.gov The synthesis of these compounds typically involves the reaction of terephthalic acid or adipic acid with 2-ethylhexanol at elevated temperatures, often in the presence of a catalyst. monash.edusemanticscholar.org
While Acetic acid, [(2-ethylhexyl)oxy]- itself is a monoester and thus not a typical high-performance plasticizer for PVC, its structural motifs are relevant. Research into novel plasticizer architectures could explore the use of diacids esterified with functionalized alcohols that incorporate the oxyacetate group, potentially leading to plasticizers with unique performance characteristics, such as improved low-temperature flexibility or enhanced compatibility with specific polymer matrices.
Table 3: Comparison of 2-Ethylhexyl-Based Plasticizers
| Plasticizer | Abbreviation | Diacid Component |
| bis(2-ethylhexyl) phthalate | DEHP | Phthalic Acid |
| bis(2-ethylhexyl) terephthalate | DEHT | Terephthalic Acid |
| bis(2-ethylhexyl) adipate | DEHA | Adipic Acid |
Note: This table highlights common plasticizers based on the 2-ethylhexyl alcohol moiety. nih.govmonash.edusemanticscholar.orgnih.gov
Processing Aids for Polymer Composites
The use of processing aids is critical in the manufacturing of polymer composites to improve their handling and final properties. Acetic acid, [(2-ethylhexyl)oxy]-, also known as 2-ethylhexyl acetate, can function as a processing aid by influencing the rheological properties of the polymer melt. Its primary roles would be to reduce viscosity, enhance filler dispersion, and improve mold flow.
The effectiveness of a processing aid is often evaluated by its impact on the melt flow index (MFI) of the polymer composite. An increase in MFI generally indicates a reduction in viscosity and improved processability. While direct studies on Acetic acid, [(2-ethylhexyl)oxy]- in this context are not widely available in public literature, the principles of its function can be inferred from its solvent and plasticizing characteristics. As a high-boiling point solvent, it can reduce the intermolecular forces between polymer chains at processing temperatures, thereby lowering the melt viscosity. thegoodscentscompany.comunivarsolutions.com
In polymer composites, achieving a uniform dispersion of fillers is crucial for obtaining desired mechanical and physical properties. Agglomeration of fillers can lead to defects and inconsistencies in the final product. Acetic acid, [(2-ethylhexyl)oxy]- can aid in filler dispersion by wetting the surface of the filler particles, reducing their tendency to agglomerate and facilitating their even distribution throughout the polymer matrix. This is particularly relevant for composites containing natural fibers or mineral fillers. researchgate.netmedcraveonline.com
The improved flow characteristics resulting from the addition of Acetic acid, [(2-ethylhexyl)oxy]- can also lead to better mold filling during injection molding or extrusion processes. This can be particularly beneficial for complex mold geometries or when high filler loadings are used, which can otherwise lead to processing difficulties. imim.plresearchgate.net
Table 1: Potential Effects of Acetic acid, [(2-ethylhexyl)oxy]- as a Processing Aid in Polymer Composites
| Property | Anticipated Effect | Rationale |
| Melt Viscosity | Decrease | Acts as a solvent/plasticizer, reducing intermolecular forces between polymer chains. thegoodscentscompany.comunivarsolutions.com |
| Melt Flow Index (MFI) | Increase | Lower viscosity allows for easier flow under applied pressure. imim.plresearchgate.net |
| Filler Dispersion | Improvement | Wets filler surfaces, reducing agglomeration and promoting uniform distribution. researchgate.netmedcraveonline.com |
| Mold Flow | Enhancement | Improved rheological properties facilitate easier filling of complex mold cavities. researchgate.net |
| Processing Temperature | Potential Reduction | Lowered viscosity may allow for processing at lower temperatures, saving energy. |
Structure-Property Relationships in Acetic acid, [(2-ethylhexyl)oxy]- Containing Polymers
The incorporation of Acetic acid, [(2-ethylhexyl)oxy]- into a polymer matrix, typically as a plasticizer, can significantly alter the structure-property relationships of the resulting material. The branched 2-ethylhexyl group and the polar acetate group of the molecule interact with polymer chains, influencing their mobility and organization.
One of the most significant effects of adding a plasticizer like Acetic acid, [(2-ethylhexyl)oxy]- is the reduction of the glass transition temperature (Tg). cuni.czspecialchem.com The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By inserting themselves between polymer chains, the molecules of Acetic acid, [(2-ethylhexyl)oxy]- increase the free volume and reduce the intermolecular forces, thus allowing the polymer chains to move more easily at lower temperatures. This effect is crucial for enhancing the flexibility and reducing the brittleness of polymers.
The extent of Tg depression depends on the concentration of the plasticizer and its compatibility with the polymer. While specific data for Acetic acid, [(2-ethylhexyl)oxy]- is scarce, studies on similar esters can provide insights. For instance, the homopolymer of a related compound, 2-ethylhexyl acrylate, exhibits a very low glass transition temperature of approximately -65°C. ias.ac.inresearchgate.net While not a direct measure of its plasticizing effect on other polymers, it highlights the inherent flexibility of the 2-ethylhexyl moiety.
The mechanical properties of the polymer are also directly affected. The increase in chain mobility generally leads to a decrease in tensile strength and modulus, while increasing the elongation at break. This trade-off is a fundamental aspect of plasticization. The specific impact on mechanical properties would depend on the base polymer and the concentration of Acetic acid, [(2-ethylhexyl)oxy]-.
Table 2: Predicted Influence of Acetic acid, [(2-ethylhexyl)oxy]- on Polymer Properties
| Property | Predicted Change | Underlying Mechanism |
| Glass Transition Temperature (Tg) | Decrease | Increased free volume and reduced intermolecular forces between polymer chains. cuni.czspecialchem.com |
| Tensile Strength | Decrease | Reduced intermolecular forces make it easier for polymer chains to slip past one another. |
| Elongation at Break | Increase | Increased chain mobility allows for greater deformation before failure. |
| Flexibility/Brittleness | Increased Flexibility / Decreased Brittleness | Lowered Tg and increased chain mobility lead to a less rigid material. |
| Hardness | Decrease | The softening effect of the plasticizer reduces surface hardness. |
It is important to note that the long-term performance of polymers containing Acetic acid, [(2-ethylhexyl)oxy]- would also depend on factors such as its volatility and potential for migration out of the polymer matrix over time, which could lead to a gradual loss of the plasticizing effect.
Due to a lack of publicly available scientific data on the environmental fate and degradation of Acetic acid, [(2-ethylhexyl)oxy]-, a detailed article that meets the specific requirements of the provided outline cannot be generated at this time. Extensive searches have not yielded the specific research findings, data tables, or detailed degradation pathways necessary to produce a thorough and informative article on this particular chemical compound.
Further research on analogous compounds or general principles of environmental degradation would fall outside the strict scope of the requested focus on Acetic acid, [(2-ethylhexyl)oxy]-.
Environmental Fate and Degradation Pathways of Acetic Acid, 2 Ethylhexyl Oxy
Abiotic Degradation in Environmental Compartments
Oxidative Degradation via Reactive Oxygen Species
The degradation of organic pollutants in the environment is significantly influenced by reactive oxygen species (ROS), which are highly reactive chemical species containing oxygen. These include hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻), and hydrogen peroxide (H₂O₂). While direct studies on Acetic acid, [(2-ethylhexyl)oxy]- are not available, research on analogous compounds like DEHP demonstrates the importance of oxidative degradation.
The Fenton process, which involves the reaction of hydrogen peroxide with ferrous iron (Fe²⁺) to produce highly reactive hydroxyl radicals, has been shown to be effective in degrading DEHP in aqueous solutions. tums.ac.ir Studies have demonstrated that the efficiency of this degradation is dependent on several factors, including the concentrations of H₂O₂ and Fe²⁺, as well as the pH of the solution. tums.ac.ir The highest degradation percentage of DEHP was observed at a pH of 3. tums.ac.ir The degradation efficiency increases with H₂O₂ concentration up to a certain point, after which it may decrease due to self-decomposition of H₂O₂ or reactions with ferric ions (Fe³⁺) to form less reactive hydroperoxyl radicals (•OOH). tums.ac.ir
In aquatic environments, DEHP exposure has been shown to induce oxidative stress in organisms. longdom.orgresearchgate.net This is characterized by an increase in ROS levels and can lead to cellular damage. longdom.orgresearchgate.netnih.gov The organism's antioxidant defense systems, including enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), are activated in response to this stress. longdom.orgresearchgate.netnih.gov However, high concentrations of the pollutant can overwhelm these defenses, leading to lipid peroxidation and other detrimental effects. longdom.org The metabolite of DEHP, mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), has also been shown to increase ROS levels and inhibit the growth of mouse ovarian antral follicles by disrupting the activities of antioxidant enzymes. nih.gov
The general pathway for the aerobic biodegradation of phthalate esters, which can be considered analogous, involves two main stages. nih.govntua.gr The first stage is the hydrolysis of the diester to a monoester and then to phthalic acid. nih.govntua.gr The second stage involves the further metabolism of phthalic acid into carbon dioxide and water. nih.govntua.gr This process is mediated by microorganisms. nih.govntua.gr
| Parameter | Finding | Source |
| DEHP Degradation by Fenton Process | 85.6% degradation achieved within 60 minutes at pH 3. | tums.ac.ir |
| Effect of MEHP on Ovarian Follicles | Increases reactive oxygen species (ROS) levels and inhibits follicle growth. | nih.gov |
| DEHP-induced Oxidative Stress | Leads to excessive ROS and inhibition of antioxidants in Xenopus tropicalis. | longdom.orgresearchgate.net |
Environmental Monitoring and Persistence Assessment Methodologies
The environmental monitoring and persistence assessment of Acetic acid, [(2-ethylhexyl)oxy]- would likely follow the methodologies established for similar compounds like DEHP, which are frequently detected in various environmental compartments.
Environmental monitoring for DEHP and its metabolites is conducted across different matrices, including water, sediment, soil, and biota. canada.canih.govresearchgate.netwi.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) are commonly employed for the quantification of these compounds. nih.govnih.gov A significant challenge in monitoring is the potential for sample contamination from laboratory equipment and solvents, as phthalates are common plasticizers. canada.cawi.gov This necessitates stringent quality control measures, including the use of blanks and phthalate-free equipment. wi.govcdc.gov
Biomonitoring in humans, which involves measuring the concentration of metabolites in urine, is also a key tool for assessing exposure to DEHP. nih.govnih.gov The primary metabolites monitored include mono(2-ethylhexyl) phthalate (MEHP), mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP), and mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP). nih.govnih.gov
Persistence assessment of chemicals like Acetic acid, [(2-ethylhexyl)oxy]- is a crucial component of regulatory frameworks to evaluate their potential for long-term environmental impact. cefic-lri.org This assessment typically involves a weight-of-evidence approach, utilizing data from biodegradation experiments. cefic-lri.org Standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are used, which include both screening-level tests for ready biodegradability and higher-tier simulation studies that mimic environmental conditions more closely. cefic-lri.org
The persistence of a substance is influenced by its intrinsic biodegradability and its bioavailability, which can be affected by factors like sorption to soil and sediment. cefic-lri.org For hydrophobic compounds like DEHP, sorption can significantly influence their degradation half-lives in environmental compartments. canada.caresearchgate.net While freely dissolved DEHP in natural waters can have degradation half-lives of a few days to a couple of weeks, particle-bound DEHP is less available for microbial degradation. researchgate.net Under anaerobic conditions, DEHP is more persistent, with a half-life of a year or more. canada.ca
| Methodology | Description | Key Considerations | Source |
| Environmental Monitoring | Analysis of water, sediment, soil, and biota for the presence of the compound and its metabolites. | Potential for sample contamination from laboratory equipment. | canada.canih.govresearchgate.netwi.gov |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS). | High sensitivity and specificity for detecting low concentrations. | nih.govnih.gov |
| Biomonitoring | Measurement of metabolites in urine to assess human exposure. | Provides an integrated measure of exposure from all sources. | nih.govnih.gov |
| Persistence Assessment | Evaluation of degradation data from standardized biodegradation tests (e.g., OECD guidelines). | Considers both intrinsic biodegradability and bioavailability (e.g., sorption). | cefic-lri.org |
Advanced Analytical Methodologies for Acetic Acid, 2 Ethylhexyl Oxy
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components from a mixture, making it essential for the analysis of "Acetic acid, [(2-ethylhexyl)oxy]-". nih.gov The choice of chromatographic method depends on the sample matrix's complexity and the analytical objective, such as trace analysis or quantification in a complex biological or environmental sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. researchgate.net For "Acetic acid, [(2-ethylhexyl)oxy]-", which has a relatively high boiling point, derivatization is typically required to increase its volatility and thermal stability, making it suitable for GC analysis. A common derivatization process involves converting the carboxylic acid group into a more volatile ester, such as a methyl or silyl (B83357) ester.
Once derivatized, GC-MS provides excellent separation and sensitive detection, making it ideal for trace analysis. nih.gov The gas chromatograph separates the derivatized analyte from other components in the sample based on their partitioning between a stationary phase in a capillary column and a carrier gas (mobile phase). The mass spectrometer then ionizes the eluted compound, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a molecular fingerprint. researchgate.net Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for detecting low-picogram quantities in complex mixtures. nih.gov
Table 1: Illustrative GC-MS Parameters for Derivatized Acetic acid, [(2-ethylhexyl)oxy]- Analysis
| Parameter | Value/Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Mode | Selected Ion Monitoring (SIM) for target ions |
| Monitored Ions (m/z) | Specific fragment ions of the silylated derivative |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for analyzing non-volatile or thermally labile compounds like "Acetic acid, [(2-ethylhexyl)oxy]-" directly in complex matrices without the need for derivatization. lcms.cz It is a cornerstone technique in metabolomics and environmental analysis. nih.govsemanticscholar.org
The separation is typically achieved using reverse-phase (RP) liquid chromatography, where the analyte partitions between a liquid mobile phase and a nonpolar stationary phase (e.g., C18). nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or acetic acid to improve peak shape and ionization efficiency. lcms.cznih.gov
For complex biological matrices like plasma or tissue extracts, sample preparation steps such as protein precipitation or solid-phase extraction (SPE) are crucial to remove interferences and protect the analytical column and MS system. nih.gov Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, typically operated in negative ion mode to deprotonate the carboxylic acid group, forming [M-H]⁻ ions.
Table 2: Typical LC-MS/MS Method for Acetic acid, [(2-ethylhexyl)oxy]- in Plasma
| Parameter | Value/Condition |
| LC Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 5 minutes |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transition | Precursor Ion (m/z 187.1) -> Product Ion (e.g., specific fragment) |
| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |
Recent methods for analyzing carboxylic acids in animal matrices have highlighted the effectiveness of derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) to improve chromatographic retention and detection sensitivity, offering an alternative to direct analysis. nih.gov
Hyphenated Techniques for Structural Elucidation
Hyphenated techniques couple a separation method with one or more spectroscopic detection technologies, providing comprehensive analytical power. nih.gov While GC-MS and LC-MS are the most common examples, further hyphenation can provide deeper structural insights.
For instance, coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, allows for the determination of the elemental composition of the parent molecule and its fragments with high accuracy. This is invaluable for confirming the identity of "Acetic acid, [(2-ethylhexyl)oxy]-" and for identifying unknown metabolites or degradation products in complex samples.
Another powerful, though less common, hyphenated technique is LC-NMR, which directly couples an LC system to a Nuclear Magnetic Resonance spectrometer. nih.gov This allows for the acquisition of detailed NMR spectra of separated peaks, providing unambiguous structural elucidation of isomers that may not be distinguishable by mass spectrometry alone.
Spectroscopic Characterization (Excluding Basic Identification)
Spectroscopic techniques are vital for confirming the molecular structure and assessing the purity of "Acetic acid, [(2-ethylhexyl)oxy]-".
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. moravek.com While basic ¹H and ¹³C NMR provide primary identification, advanced NMR experiments are used for unambiguous structural assignment and purity determination.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity within the molecule.
COSY reveals proton-proton (¹H-¹H) couplings, mapping out the entire spin system of the 2-ethylhexyl group.
HSQC correlates directly bonded protons and carbons (¹H-¹³C), assigning each carbon to its attached proton(s).
HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the 2-ethylhexyl group and the oxyacetic acid moiety through the ether linkage.
Quantitative NMR (qNMR) can be used to determine the purity of a sample with high precision by comparing the integral of an analyte signal to that of a certified internal standard of known concentration.
Table 3: Expected ¹³C NMR Chemical Shifts for Structural Confirmation
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxyl) | 170-175 | Characteristic of a carboxylic acid carbonyl carbon. |
| -O-CH₂- (Methylene adjacent to ether O) | 68-72 | Downfield shift due to deshielding by the ether oxygen. |
| -CH- (Methine in ethylhexyl group) | 38-42 | Branched aliphatic carbon. |
| -CH₂- (Multiple in ethylhexyl chain) | 22-35 | Standard aliphatic methylene (B1212753) chemical shifts. |
| -CH₃ (Methyl groups) | 10-15 | Standard aliphatic methyl chemical shifts. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. elsevier.com They are used to confirm the presence of key structural features in "Acetic acid, [(2-ethylhexyl)oxy]-".
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of "Acetic acid, [(2-ethylhexyl)oxy]-" would be dominated by characteristic absorptions:
A very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. libretexts.org
A strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. libretexts.org
A prominent C-O stretching band for the ether linkage, typically found in the 1070-1150 cm⁻¹ region.
Various C-H stretching and bending vibrations from the aliphatic 2-ethylhexyl group below 3000 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For "Acetic acid, [(2-ethylhexyl)oxy]-", Raman spectroscopy would be effective for analyzing the C-C backbone of the alkyl chain and could provide complementary information to the IR spectrum, especially in the fingerprint region where complex vibrations occur. While the C=O stretch is visible in Raman, it is typically weaker than in the IR spectrum. The O-H stretch is also generally weak in Raman spectra.
Table 4: Key Vibrational Frequencies for Functional Group Analysis
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | IR | 2500-3300 (very broad) | Stretching |
| Carbonyl C=O | IR | 1700-1725 (strong) | Stretching |
| Ether C-O-C | IR | 1070-1150 (strong) | Asymmetric Stretch |
| Aliphatic C-H | IR / Raman | 2850-2960 | Stretching |
Advanced Sample Preparation Techniques for Environmental and Industrial Matrices
The accurate analysis of Acetic acid, [(2-ethylhexyl)oxy]- in complex samples such as industrial wastewater, soil, and air is critically dependent on effective sample preparation. This crucial step serves to isolate the target analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis. Traditional methods like liquid-liquid extraction are often time-consuming and solvent-intensive. Consequently, modern analytical chemistry has shifted towards more advanced and automated techniques that offer higher efficiency, reduced solvent consumption, and improved reproducibility.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that has gained traction for the analysis of volatile organic compounds (VOCs) like 2-ethylhexyl acetate (B1210297) in both water and air samples. vscht.czresearchgate.net The method involves the exposure of a fused-silica fiber coated with a stationary phase to the sample or its headspace. The analytes partition onto the fiber, which is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. vscht.czresearchgate.net
For aqueous samples, headspace SPME (HS-SPME) is often preferred to minimize matrix effects. nih.gov The selection of the fiber coating is critical for efficient extraction. For compounds of similar polarity to 2-ethylhexyl acetate, such as other esters, various fibers have been investigated. For instance, in the analysis of phthalate (B1215562) esters in water, polyacrylate (PA) and polydimethylsiloxane (B3030410) (PDMS) fibers have shown high affinity. ntk-kemi.comresearchgate.net A study on the determination of phthalic acid esters in water optimized the SPME conditions, selecting a polyacrylate fiber with an extraction time of 20 minutes with heating and stirring of the sample. researchgate.net While specific data for 2-ethylhexyl acetate is limited, these studies on analogous compounds provide a strong starting point for method development.
Automated Solid-Phase Extraction (SPE): For larger sample volumes and to handle more complex matrices, automated SPE systems offer a robust solution. acs.orgnih.govdatainsightsmarket.comspringernature.com These systems can process numerous samples with high precision and reproducibility, significantly reducing manual labor. labmanautomation.comchromatographyonline.comnih.gov In the context of environmental water analysis, automated SPE is widely used for the enrichment of trace organic pollutants, including various esters. acs.org For solid samples like soil, a common approach involves an initial solvent extraction followed by purification of the extract using an SPE cartridge to remove interferences. acs.org Robotic workstations can fully automate this process, from sample extraction to final preparation for injection into a GC-MS system. labmanautomation.comnih.gov
Automated Headspace Samplers: In industrial settings where the rapid analysis of volatile solvents is crucial for quality control, automated headspace samplers are indispensable. dataintelo.comdrawellanalytical.com These systems automatically heat the sample in a sealed vial to allow volatile compounds like 2-ethylhexyl acetate to partition into the headspace. A portion of this headspace is then automatically injected into the GC. drawellanalytical.com This technique is highly efficient and minimizes contamination of the analytical instrument. drawellanalytical.com The global market for headspace samplers is growing, driven by the need for accurate and efficient analysis in industries such as pharmaceuticals and food and beverage. datainsightsmarket.comdataintelo.com
Table 1: Comparison of Advanced Sample Preparation Techniques for Acetic acid, [(2-ethylhexyl)oxy]-
| Technique | Principle | Advantages | Disadvantages | Typical Matrices |
| Solid-Phase Microextraction (SPME) | Partitioning of analyte between sample/headspace and a coated fiber. | Solvent-free, simple, sensitive, easily automated. | Fiber fragility, limited sample volume, potential for matrix effects. | Water, Air |
| Automated Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix passes through, followed by elution. | High recovery, can handle larger volumes, automation improves reproducibility. | Can be more complex to develop, potential for sorbent-analyte interactions. | Water, Soil, Industrial Effluents |
| Automated Headspace Sampling | Volatiles are partitioned into the gas phase above the sample in a sealed vial and injected. | High throughput, minimizes matrix introduction to the instrument, robust. | Limited to volatile and thermally stable compounds. | Industrial Solvents, Coatings, Air |
Development of High-Throughput Analytical Methods
The demand for faster analysis times and increased sample throughput in industrial and environmental monitoring has spurred the development of high-throughput analytical methods. These methods often involve the automation of the entire analytical workflow, from sample preparation to data analysis.
For a volatile compound like 2-ethylhexyl acetate, gas chromatography is the analytical technique of choice. When coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), it provides excellent separation and detection capabilities. The development of high-throughput GC methods focuses on reducing analysis time without compromising data quality.
High-Throughput Gas Chromatography: Fast GC methods have been developed for the analysis of various compounds, including fatty acid methyl esters, where analysis times can be reduced to as little as 6 minutes per sample. nih.gov This is achieved through the use of shorter, narrower-bore capillary columns and rapid temperature programming. In the pharmaceutical industry, universal GC-FID methods have been developed for the high-throughput analysis of residual solvents, significantly reducing labor and solvent consumption. researchgate.net A seven-minute universal GC-FID method has been shown to be effective for a wide range of common solvents. researchgate.net
Robotic Sample Preparation and Analysis: The integration of robotic systems is a key enabler of high-throughput analysis. youtube.com Robots can perform tedious and repetitive tasks such as weighing, dispensing, extraction, and injection with high precision, operating 24/7. labmanautomation.comyoutube.com Robotic platforms have been successfully employed for the high-throughput analysis of plasma fatty acid methyl esters, enabling the processing of up to 200 samples per day. nih.gov Similarly, automated micro-solid-phase extraction (µSPE) coupled with GC-MS/MS has been used for the analysis of pesticides in food, demonstrating significant time savings compared to manual methods. nih.gov Computer vision-assisted robotic systems are an emerging technology that can further automate the sampling of volatile organic compounds from various surfaces. acs.org
Table 2: Performance Characteristics of a High-Throughput GC-FID Method for Residual Solvents
This table presents representative data for a universal high-throughput GC-FID method, which could be adapted for the analysis of Acetic acid, [(2-ethylhexyl)oxy]- in industrial quality control.
| Parameter | Performance |
| Analysis Time per Sample | ~7 minutes |
| Carrier Gas | Helium or Hydrogen |
| Recovery of Solvents | > 97% |
| Relative Standard Deviation (RSD) | < 5% |
| Sample Throughput | High (e.g., >100 samples per 12-hour shift) |
| Solvent Consumption Reduction | > 290-fold compared to traditional methods |
Data adapted from a study on high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. researchgate.net
The development of such high-throughput methods for Acetic acid, [(2-ethylhexyl)oxy]- would be highly beneficial for industrial hygiene monitoring, where a large number of samples need to be analyzed to assess worker exposure, and for environmental monitoring programs that track the distribution of this compound in various environmental compartments.
Theoretical and Computational Studies of Acetic Acid, 2 Ethylhexyl Oxy
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, providing insights into its stability, reactivity, and spectroscopic properties. For Acetic acid, [(2-ethylhexyl)oxy]-, these calculations would typically involve solving the time-independent Schrödinger equation for the molecule's electrons. Due to the complexity of this equation for a molecule of this size, various approximations and computational methods are employed.
A primary output of these calculations is the molecular orbital (MO) theory, which describes the distribution of electrons within the molecule. Key parameters derived from MO theory include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. A larger gap suggests higher stability and lower reactivity.
Molecular Dynamics Simulations for Conformational Analysis
The flexibility of the 2-ethylhexyl group in Acetic acid, [(2-ethylhexyl)oxy]- makes conformational analysis a critical aspect of understanding its physical and biological properties. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time. mdpi.com By simulating the atomic motions based on a given force field, MD can reveal the preferred three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
For Acetic acid, [(2-ethylhexyl)oxy]-, MD simulations would track the trajectory of each atom, providing a dynamic picture of how the molecule folds and flexes. perfumerflavorist.com A key area of interest is the rotational freedom around the various single bonds in the 2-ethylhexyl chain and the ester linkage. The presence of the ethyl branch on the hexyl chain introduces steric hindrance that will likely restrict the available conformations compared to a linear alkyl chain.
Density Functional Theory (DFT) for Reactivity Predictions
Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a workhorse in computational chemistry for predicting the reactivity of molecules. wikipedia.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. mdpi.com From the electron density, various "reactivity descriptors" can be calculated to predict how and where a molecule is likely to react.
Local reactivity descriptors, such as the Fukui function, are particularly useful for identifying the most reactive sites within a molecule. mdpi.com The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. For Acetic acid, [(2-ethylhexyl)oxy]-, DFT calculations would likely predict the carbonyl oxygen to be a primary site for electrophilic attack, while the hydrogen atoms on the carbon adjacent to the ester oxygen would be susceptible to abstraction in certain reactions. DFT has been successfully used to study the reactivity of various organic molecules, including those in acidic media. europa.eu
Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkoxyacetates
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity or a physical property. wikipedia.org QSAR models are mathematical equations that can be used to predict the activity of new, untested compounds. europa.eu This approach is widely used in drug discovery, toxicology, and environmental science to prioritize compounds for further testing and to reduce the need for animal experiments. ljmu.ac.ukresearchgate.net
For alkoxyacetates, a class of compounds that includes Acetic acid, [(2-ethylhexyl)oxy]-, QSAR models can be developed to predict various endpoints, such as toxicity, biodegradability, or sensory properties like odor. nih.govnih.gov The development of a QSAR model involves several key steps:
Data Set Preparation : A diverse set of alkoxyacetates with measured activity data is compiled.
Descriptor Calculation : For each molecule in the data set, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as size, shape, lipophilicity (logP), and electronic properties.
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity. wikipedia.org
Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.
While no specific QSAR models for Acetic acid, [(2-ethylhexyl)oxy]- are publicly available, studies on related esters and glycol ether acetates provide insights into the types of descriptors that are likely to be important for this class of compounds. For example, in the context of toxicity, descriptors related to hydrophobicity, molecular size, and the ability to form hydrogen bonds are often found to be significant.
| Descriptor Type | Examples | Relevance to Alkoxyacetates |
| Constitutional | Molecular Weight, Atom Counts | Relates to the overall size of the molecule. |
| Topological | Connectivity Indices, Shape Indices | Describes the branching and shape of the alkyl chain. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity and potential for bioaccumulation. |
| Electronic | Dipole Moment, Partial Charges | Reflects the polarity and potential for electrostatic interactions. |
QSAR models for fragrance esters have also been developed, where descriptors encoding molecular shape and electronic properties are used to predict odor character and intensity. nih.gov The application of such models could be extended to predict the sensory properties of Acetic acid, [(2-ethylhexyl)oxy]-.
Catalytic Applications and Roles of Acetic Acid, 2 Ethylhexyl Oxy
Acetic acid, [(2-ethylhexyl)oxy]- as a Solvent in Catalytic Reactions
There is currently no available scientific literature or data to support the use of Acetic acid, [(2-ethylhexyl)oxy]- as a solvent in catalytic reactions. While its physical properties, such as a predicted boiling point of 297.4±13.0 °C and a density of 0.965±0.06 g/cm3 , might suggest its suitability for certain high-temperature applications, no studies have been published that explore this potential. myskinrecipes.com The focus of research in this area has been predominantly on the synthesis of its ester counterpart, 2-ethylhexyl acetate (B1210297), where other solvents like toluene (B28343) are often employed. dergipark.org.trresearchgate.net
Use of Acetic acid, [(2-ethylhexyl)oxy]- as a Ligand Precursor in Homogeneous Catalysis
The structure of Acetic acid, [(2-ethylhexyl)oxy]-, containing a carboxylic acid group, theoretically allows it to act as a ligand for metal catalysts in homogeneous catalysis. Carboxylic acids are known to coordinate with metal centers, influencing their catalytic activity and selectivity. However, a thorough review of scientific databases reveals no instances where Acetic acid, [(2-ethylhexyl)oxy]- has been specifically utilized as a ligand precursor to generate a catalytically active species. The research on ligands for homogeneous catalysis is vast, but this particular ether-carboxylic acid has not been featured in published studies.
Role in Heterogeneous Catalysis (e.g., as a template or additive)
In the realm of heterogeneous catalysis, organic molecules are sometimes used as templates or additives to modify the surface properties of solid catalysts. These modifications can enhance catalytic performance by altering active site accessibility or electronic properties. There is, however, no evidence in the available literature to suggest that Acetic acid, [(2-ethylhexyl)oxy]- has been employed in this capacity. Studies on the esterification of acetic acid with 2-ethylhexanol often utilize solid acid catalysts like ion-exchange resins (e.g., Amberlyst 36), but the role of any ether-carboxylic acid as an additive is not mentioned. dergipark.org.trresearchgate.net
Emerging Research Directions and Future Perspectives
Integration with Sustainable Chemistry Initiatives
The push towards greener industrial processes has significant implications for the synthesis of Acetic acid, [(2-ethylhexyl)oxy]-. Sustainable chemistry initiatives are focused on reducing the environmental footprint of chemical production through various strategies.
One key area of research is the development of more environmentally friendly synthetic routes. Traditional methods for producing alkoxyacetic acids can involve multi-step processes with potentially hazardous reagents. An alternative approach that aligns with green chemistry principles is the electrolytic oxidation of alkoxyethanols. This method can be more economical and environmentally friendly, particularly when coupled with membrane technologies like electrodialysis with bipolar membranes for product isolation. google.com This process allows for the recovery and recycling of the alkaline electrolyte, minimizing waste. google.com
Another significant trend is the shift towards bio-based feedstocks. While the 2-ethylhexyl group is conventionally derived from petroleum-based sources, research into producing key chemical building blocks from renewable resources is gaining momentum. For instance, bio-based acetic acid, derived from the fermentation of biomass, is already a commercial reality with a significantly lower carbon footprint than its fossil-based counterpart. evonik.comresourcewise.com The integration of such bio-based materials into the production of Acetic acid, [(2-ethylhexyl)oxy]- could substantially improve its sustainability profile. The use of captured carbon dioxide (CO2) as a feedstock for producing chemical intermediates like acetic acid is another promising avenue being explored, which could lead to carbon-neutral or even carbon-negative production pathways in the future. climatepoint.commdpi.com
The principles of green chemistry also extend to the design of catalysts for these reactions. Research is ongoing to develop highly selective and recyclable catalysts that can operate under milder reaction conditions, thereby reducing energy consumption and waste generation. mdpi.comresearchgate.net For example, the use of N-hydroxyphthalimide as a catalyst for the oxidation of aldehydes to carboxylic acids represents a move towards more efficient and greener oxidation processes. mdpi.com
The following table summarizes key aspects of integrating Acetic acid, [(2-ethylhexyl)oxy]- production with sustainable chemistry initiatives.
| Sustainable Initiative | Application to Acetic acid, [(2-ethylhexyl)oxy]- Production | Potential Benefits |
| Greener Synthetic Routes | Electrolytic oxidation of 2-(2-ethylhexyloxy)ethanol (B72307). | Reduced use of hazardous reagents, potential for closed-loop systems. google.com |
| Renewable Feedstocks | Utilization of bio-based acetic acid and 2-ethylhexanol derived from biomass. | Lower carbon footprint, reduced reliance on fossil fuels. evonik.comresourcewise.comgoogle.com |
| Advanced Catalysis | Development of highly selective and recyclable catalysts for oxidation and etherification reactions. | Increased efficiency, lower energy consumption, and reduced waste. mdpi.comresearchgate.net |
| Carbon Capture and Utilization (CCU) | Use of CO2 as a source for the acetate (B1210297) component. | Potential for carbon-neutral or carbon-negative production. climatepoint.commdpi.com |
Exploration of Novel Application Domains
While Acetic acid, [(2-ethylhexyl)oxy]- and related alkoxyacetates have established uses, researchers are actively exploring new areas where their unique properties can be leveraged. The structure of Acetic acid, [(2-ethylhexyl)oxy]-, with its combination of a hydrophilic carboxylic acid group and a bulky, hydrophobic 2-ethylhexyl group, makes it an interesting candidate for applications in separation science.
A particularly promising area is in the field of hydrometallurgy, specifically in the solvent extraction of metals. The extraction and separation of rare earth elements and other valuable metals is a critical industrial process. researchgate.net Research has shown that organophosphorus compounds containing the 2-ethylhexyl group, such as 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (EHEHPA), are effective extractants for metals like titanium(IV) and rare earths. researchgate.netresearchgate.netscilit.com The structural similarities suggest that Acetic acid, [(2-ethylhexyl)oxy]- could also function as an effective extractant, potentially offering different selectivity or performance characteristics. The carboxylic acid moiety can chelate metal ions, while the branched alkyl chain provides solubility in organic diluents.
The potential for Acetic acid, [(2-ethylhexyl)oxy]- in this domain is supported by studies on similar molecules. For instance, novel phenoxyacetic acid derivatives have been synthesized and investigated for various applications, indicating a broader interest in this class of compounds. mdpi.com The ability of carboxylic acids to be used in synergistic extraction systems is also an area of active research, where the combination of different extractants can lead to enhanced separation performance. researchgate.net
Further research could focus on the following novel application domains for Acetic acid, [(2-ethylhexyl)oxy]-:
Metal Extraction and Recovery: Investigating its efficiency and selectivity for the extraction of various metal ions from aqueous solutions, including those from industrial waste streams or low-grade ores.
Specialty Surfactants and Emulsifiers: The amphiphilic nature of the molecule suggests potential applications in creating stable emulsions or as a component in specialty surfactant formulations.
Corrosion Inhibitors: The ability of carboxylic acids to adsorb onto metal surfaces could be exploited for developing new corrosion inhibitors, particularly for non-aqueous systems.
The table below outlines potential novel applications and the key properties of Acetic acid, [(2-ethylhexyl)oxy]- that make them viable.
| Potential Novel Application | Relevant Properties |
| Solvent Extraction of Metals | Amphiphilic nature, chelating carboxylic acid group, solubility in organic solvents. |
| Specialty Surfactants | Surface-active properties due to hydrophilic and hydrophobic moieties. |
| Corrosion Inhibition | Adsorption capability of the carboxylate group on metal surfaces. |
Challenges and Opportunities in Alkoxyacetate Research
The advancement of alkoxyacetates, including Acetic acid, [(2-ethylhexyl)oxy]-, is not without its challenges. However, these challenges also present significant opportunities for innovation and scientific discovery.
A primary challenge lies in the synthesis of these molecules. The development of highly efficient, selective, and sustainable synthetic methods remains a key objective. pharmtech.com For instance, controlling the reaction conditions to avoid the formation of by-products and to achieve high yields is crucial for industrial viability. researchgate.net The synthesis often involves multiple steps, and optimizing each step to align with the principles of green chemistry, such as atom economy and the use of non-hazardous solvents, is an ongoing effort. nih.govrsc.orgmdpi.com
Another challenge is the limited toxicological and environmental fate data for many specific alkoxyacetates. While the general toxicology of some alkoxyethanols and their acidic metabolites has been studied, detailed information for compounds like Acetic acid, [(2-ethylhexyl)oxy]- is often scarce. nih.gov Generating this data is essential for ensuring the safe and sustainable use of these chemicals.
Despite these challenges, the opportunities in alkoxyacetate research are substantial. There is a significant opportunity to develop a platform of alkoxyacetates with tailored properties by varying the alcohol moiety. This could lead to a range of new molecules with specific performance characteristics for diverse applications.
Furthermore, the exploration of biocatalysis in the synthesis of alkoxyacetates presents a compelling opportunity. The use of enzymes could lead to highly selective reactions under mild conditions, reducing the environmental impact of production. osti.gov
The table below summarizes the key challenges and corresponding opportunities in the field of alkoxyacetate research.
| Challenge | Opportunity |
| Efficient and Sustainable Synthesis | Development of novel catalytic systems (e.g., biocatalysts, electrocatalysts) and process intensification. google.compharmtech.com |
| Limited Toxicological Data | Comprehensive toxicological and ecotoxicological profiling to ensure product safety and sustainability. nih.gov |
| By-product Formation and Purification | Optimization of reaction conditions and development of advanced separation techniques to improve purity and reduce waste. |
| Cost of Production | Innovation in synthetic routes using cheaper, renewable feedstocks and more efficient processes. evonik.comresourcewise.com |
Q & A
Q. What methodologies are recommended for synthesizing acetic acid, [(2-ethylhexyl)oxy]-, while ensuring high purity for research applications?
Synthesis of alkoxyacetic acids like [(2-ethylhexyl)oxy]acetic acid typically involves esterification or etherification reactions. For example:
- Esterification : Reacting 2-ethylhexanol with chloroacetic acid under alkaline conditions, followed by acidification and purification via fractional distillation or recrystallization .
- Etherification : Utilizing Williamson ether synthesis, where 2-ethylhexyl bromide reacts with a sodium salt of hydroxyacetic acid.
Critical Considerations : - Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to confirm intermediate formation .
- Purify using column chromatography (silica gel, ethyl acetate/hexane eluent) or vacuum distillation to achieve >98% purity, as required for toxicological studies .
Q. What analytical techniques are most effective for characterizing [(2-ethylhexyl)oxy]acetic acid and its derivatives?
Key techniques include:
- Chromatography :
- Spectroscopy :
Q. What are the critical handling and storage protocols for [(2-ethylhexyl)oxy]acetic acid in laboratory settings?
- Storage : Keep in amber glass containers under inert gas (N₂/Ar) at 4°C to prevent oxidation or moisture absorption .
- Handling :
- Use PPE (nitrile gloves, goggles, lab coat) due to skin/eye irritation risks (Category 2B hazard per GHS) .
- Work in fume hoods with local exhaust ventilation to minimize inhalation exposure (PEL: 10 mg/m³) .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases (risk of exothermic decomposition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for [(2-ethylhexyl)oxy]acetic acid, particularly regarding its metabolic pathways?
Conflicting reports on toxicity (e.g., acute vs. chronic effects) may arise from:
- Metabolic Variability : Differences in cytochrome P450 enzyme activity across model organisms (e.g., rodents vs. human hepatocytes) .
- Analytical Sensitivity : Use high-resolution LC-QTOF-MS to detect low-abundance metabolites like alkoxyacetyl-CoA conjugates .
Experimental Design Recommendations : - Conduct dose-response studies across multiple species.
- Validate biomarkers (e.g., urinary 2-ethylhexyloxyacetic acid) via isotopic labeling (¹³C-tracers) .
Q. What role does [(2-ethylhexyl)oxy]acetic acid play in advanced material science applications, such as 3D-printed polymers?
- Functional Additive : Acts as a plasticizer or surfactant in ceramic/polymer inks, enhancing rheological stability and print resolution (e.g., reducing viscosity by 30% at 0.5 wt%) .
- Case Study : In ceramic-filled inks, it improves particle dispersion via hydrogen bonding with SiO₂ surfaces, enabling crack-free sintering .
Optimization Parameters : - Adjust pH to 6–7 to balance solubility and ionic interactions.
- Characterize ink stability via zeta potential measurements (>|±30| mV for colloidal stability) .
Q. How can researchers investigate the environmental fate and biodegradation of [(2-ethylhexyl)oxy]acetic acid?
- Biodegradation Assays :
- Use OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge (e.g., 60% mineralization over 28 days) .
- Ecotoxicity :
- Test acute toxicity in Daphnia magna (EC₅₀: 48-h LC₅₀ ~10 mg/L) and algae (Pseudokirchneriella subcapitata, growth inhibition at 5 mg/L) .
- Advanced Modeling :
- Apply EPI Suite to predict log Kow (estimated 2.8) and biodegradation probability (BIOWIN3: 0.45) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
